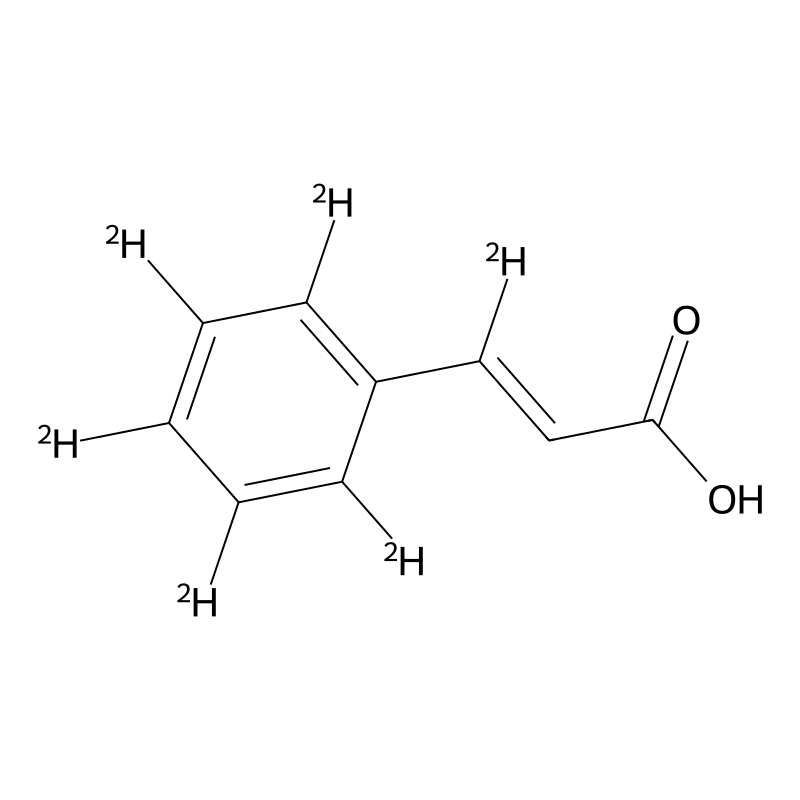

(E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid is a deuterated derivative of trans-cinnamic acid, characterized by the presence of a pentadeuteriophenyl group. The compound features a prop-2-enoic acid backbone with deuterium atoms replacing hydrogen atoms in specific positions. This modification can significantly influence the compound's physical and chemical properties, making it valuable for various scientific studies.

- Cinnamic acid may cause skin irritation and allergic reactions [].

- Specific data for the deuterated form regarding safety and hazards is not readily available in scientific literature.

Note:

- The information provided here is based on the well-established properties of cinnamic acid. Due to the specific deuteration pattern of 3-Phenyl-d5-2-propenoic acid-3-d1, some properties, especially spectroscopic data, might be different.

- Further research is needed to explore the specific properties and applications of this isotopically labeled variant.

Isotope-Labeled Probe for Kinetic Isotope Effects (KIEs):

-Phenyl-d5-2-propenoic acid-3-d1, also known as trans-Cinnamic Acid-β,2,3,4,5,6-d6, finds application in scientific research as an isotope-labeled probe for studying Kinetic Isotope Effects (KIEs). KIEs refer to the phenomenon where the rate of a chemical reaction changes upon isotopic substitution. By incorporating deuterium (d), a heavier isotope of hydrogen, into specific positions of the molecule, scientists can measure the KIE and gain insights into the reaction mechanism.

In the case of 3-Phenyl-d5-2-propenoic acid-3-d1, the deuterium atoms are present at two specific locations:

- β-position (position 3): One deuterium atom replaces a hydrogen atom at the carbon atom adjacent to the carboxylic acid group (COOH). This deuterium substitution can reveal information about the breaking or formation of a bond involving this carbon during the reaction.

- Phenyl ring (positions 2, 3, 4, 5, and 6): All five hydrogen atoms in the phenyl ring are replaced with deuterium atoms. This uniform deuteration helps to minimize background noise from other hydrogens in the molecule and allows for a more focused study of the KIE at the β-position.

Here are some examples of how 3-Phenyl-d5-2-propenoic acid-3-d1 can be used to study KIEs:

- Enzyme-catalyzed reactions: By using this isotopically labeled substrate, researchers can investigate the mechanism of enzymes that act on cinnamic acid derivatives. The KIE data can provide information about the specific steps in the enzyme reaction where bond breaking or formation occurs [].

- Chemical synthesis pathways: Isotope labeling with 3-Phenyl-d5-2-propenoic acid-3-d1 can be used to elucidate the reaction mechanisms in organic synthesis processes involving cinnamic acid derivatives. The KIE data can help determine the rate-limiting step and optimize reaction conditions for efficiency [].

The primary reactions involving (E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid typically include:

- Esterification: Reacting with alcohols to form esters.

- Hydrogenation: Undergoing hydrogenation to convert the double bond into a single bond.

- Decarboxylation: Losing carbon dioxide under certain conditions to yield simpler compounds.

These reactions are mediated by enzymes in biological systems or can be catalyzed chemically in laboratory settings

Research indicates that compounds similar to (E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid exhibit various biological activities. These may include: The specific biological activities of this compound have yet to be extensively studied but may align with those observed in its analogs.

The synthesis of (E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid can be achieved through several methods:

- Deuterated Cinnamic Acid Synthesis:

- Starting from deuterated phenylalanine or similar precursors.

- Utilizing deuterated reagents during the synthesis process.

- Cross-Coupling Reactions:

- Employing palladium-catalyzed cross-coupling techniques to attach the pentadeuteriophenyl group to the prop-2-enoic acid backbone.

- Chemical Modifications:

(E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid has potential applications in:

- Pharmaceutical Research: As a tool in drug development and testing due to its unique isotopic labeling.

- Metabolic Studies: Used in tracing studies to understand metabolic pathways involving phenolic compounds.

- Analytical Chemistry: Serving as a standard or reference compound in mass spectrometry and NMR studies due to its distinct spectral properties .

Interaction studies involving (E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid may focus on:

- Protein-Ligand Interactions: Investigating how this compound interacts with various proteins and enzymes.

- Cellular Assays: Evaluating its effects on cell viability and proliferation in different biological systems.

These studies are essential for understanding the compound's mechanism of action and potential therapeutic uses

Similar compounds include: This comparison highlights how (E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid stands out due to its isotopic labeling and specific structural modifications that may influence its reactivity and biological interactions uniquely.Comparison Table

Compound Name Key Features Biological Activity Cinnamic Acid Baseline structure Antioxidant, anti-inflammatory Trans-Cinnamic Acid Derivatives Varying substituents Diverse biological activities (E)-3-Deuterio-Cinnamic Acid Deuterated for isotopic studies Potentially enhanced metabolic tracing

(E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid belongs to the class of deuterated aromatic carboxylic acids with the molecular formula C₉H₂D₆O₂. The compound exhibits a molecular weight of 155.2 daltons, representing an increase of approximately 7 atomic mass units compared to unlabeled cinnamic acid due to the incorporation of six deuterium atoms. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the (E) designation indicates the trans configuration of the double bond, and the deuterio- prefixes specify the precise locations of isotopic substitution.

The compound's Chemical Abstracts Service registry number is 343338-31-8, establishing its unique identity within chemical databases. The International Chemical Identifier key WBYWAXJHAXSJNI-UMENIHJVSA-N provides a standardized representation for computational chemistry applications. Alternative nomenclature includes descriptions such as "(2E)-3-(phenyl-2,3,4,5,6-d₅)-2-propenoic-2,3-d₂ acid" and "trans-cinnamic-d₇ acid," reflecting different approaches to describing the deuteration pattern.

The stereochemical designation (E) specifically refers to the trans arrangement of substituents across the C=C double bond, where the carboxyl group and the deuterated phenyl ring are positioned on opposite sides of the alkene. This configuration represents the thermodynamically favored isomer and corresponds to the naturally occurring form of cinnamic acid found in various plant sources. The precise positioning of deuterium atoms at the 2,3,4,5,6-positions of the benzene ring and at the 3-position of the propenoic acid chain creates a distinctive isotopic signature that enables sophisticated analytical applications.

Structural Relationship to Cinnamic Acid Derivatives

(E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid shares fundamental structural characteristics with the broader family of cinnamic acid derivatives, which are classified as hydroxycinnamic acids or phenylpropanoids possessing a C₆-C₃ skeleton. Cinnamic acid itself, with the formula C₆H₅-CH=CH-COOH, serves as the parent compound for this deuterated analog and represents a white crystalline substance that occurs naturally in numerous plant species.

The structural framework consists of a benzene ring connected to a three-carbon side chain containing an α,β-unsaturated carboxylic acid functionality. This arrangement places the compound within the broader category of aromatic carboxylic acids and specifically among the class of unsaturated carboxylic acids due to the presence of the C=C double bond. The phenylacrylic acid structure, as described in historical literature, maintains the essential connectivity pattern while accommodating the isotopic modifications.

| Structural Component | Standard Cinnamic Acid | Deuterated Analog |

|---|---|---|

| Molecular Formula | C₉H₈O₂ | C₉H₂D₆O₂ |

| Molecular Weight | 148.159 g/mol | 155.2 g/mol |

| Aromatic Substitution | All hydrogen | Pentadeuterated |

| Vinyl Carbon | Standard hydrogen | Deuterated |

| Carboxyl Group | Unchanged | Unchanged |

The deuterated compound maintains the characteristic reactivity patterns associated with cinnamic acid derivatives, including susceptibility to electrophilic aromatic substitution, nucleophilic addition across the double bond, and various oxidation-reduction reactions. However, the presence of deuterium atoms introduces kinetic isotope effects that can significantly alter reaction rates and selectivity patterns compared to the parent compound.

The relationship to other hydroxycinnamic acids found in nature, such as caffeic acid, ferulic acid, and coumaric acid, remains structurally evident through the shared phenylpropanoid backbone. These compounds collectively participate in plant secondary metabolism and serve as precursors to lignin biosynthesis and other phenolic compounds. The deuterated analog serves as a valuable probe for studying these biological processes due to its chemical similarity combined with isotopic distinction.

Isotopic Labeling Rationale in Organic Synthesis

The strategic incorporation of deuterium into (E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid serves multiple analytical and synthetic purposes that extend beyond simple molecular identification. Deuterium labeling has gained significant importance in pharmaceutical development, where stable isotopes of hydrogen are incorporated into drug molecules primarily as tracers for quantitation during the development process. The systematic replacement of hydrogen with deuterium can substantially affect pharmacokinetic and metabolic profiles of pharmaceuticals through altered absorption, distribution, metabolism, and excretion characteristics.

Kinetic isotope effects represent one of the most significant applications for deuterated compounds like this cinnamic acid derivative. Primary kinetic isotope effects occur when the deuterium-labeled bond undergoes formation or cleavage during the rate-determining step, typically resulting in slower reaction rates for deuterated substrates due to the increased bond strength of carbon-deuterium bonds compared to carbon-hydrogen bonds. Secondary deuterium kinetic isotope effects arise from changes in hybridization and hyperconjugation patterns, providing valuable mechanistic information about reaction pathways and transition state structures.

| Isotope Effect Type | Typical Range | Mechanistic Information |

|---|---|---|

| Primary Deuterium | 2-8 | Bond breaking/formation |

| Secondary α-Deuterium | 1.1-1.4 | Hybridization changes |

| Secondary β-Deuterium | 0.8-1.2 | Hyperconjugation effects |

Recent developments in deuterium labeling methodology have focused on achieving selective incorporation at specific molecular positions while maintaining synthetic efficiency. Palladium-catalyzed deuteration reactions using deuterated formate salts as deuterium sources have emerged as particularly effective approaches for aromatic systems. These methods enable high deuterium incorporation levels with excellent positional selectivity, making compounds like the pentadeuterated phenyl derivative accessible for research applications.

The specific deuteration pattern observed in (E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid offers advantages for mass spectrometric analysis, where the seven-dalton mass shift provides clear differentiation from unlabeled material. This mass difference exceeds typical analytical uncertainties and enables precise quantitation when the deuterated compound serves as an internal standard. The comprehensive deuteration of the aromatic ring minimizes potential complications from partial hydrogen-deuterium exchange under analytical conditions.

Advanced synthetic strategies for deuterium incorporation have evolved to include directed metalation approaches, where coordinating functional groups guide regioselective deuteration to specific aromatic positions. The development of meta-selective deuteration methodologies represents a particularly active area of research, though current limitations include the requirement for specialized directing groups and elevated reaction temperatures. The accessibility of deuterated building blocks like the pentadeuterated phenyl precursors has facilitated the synthesis of complex labeled molecules for pharmaceutical and materials science applications.

Nuclear Magnetic Resonance Spectroscopic Analysis of Deuterium Incorporation

Proton-Deuterium Isotopic Shifts in Proton-Deficient Systems

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for characterizing deuterium incorporation in (E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid [1]. For highly deuterated compounds with deuterium enrichment greater than 98 atom percent, conventional Proton Nuclear Magnetic Resonance analysis encounters significant limitations due to the extremely weak residual proton signal intensities [1]. The progressive increase in deuterium enrichment directly correlates with a corresponding decrease in detectable proton signals, necessitating specialized analytical approaches for structural verification and enrichment determination [1].

Deuterium Nuclear Magnetic Resonance spectroscopy emerges as the preferred alternative technique for highly deuterium-enriched chemical species [1]. The chemical shift values observed in Deuterium Nuclear Magnetic Resonance spectra closely parallel those in Proton Nuclear Magnetic Resonance, exhibiting only minor isotope effects due to the nearly identical local chemical environments experienced by hydrogen and deuterium nuclei [1]. This spectral similarity enables straightforward extrapolation of spectral interpretation knowledge between the two techniques, facilitating structural elucidation of deuterated analogs [1].

The isotopic shifts observed in proton-deficient systems demonstrate characteristic patterns that provide valuable structural information [2]. Protons in electron-deficient environments experience reduced shielding from the external magnetic field, resulting in resonances at higher chemical shifts [2]. The effective magnetic field experienced by individual protons represents the difference between the external applied field and the local magnetic field generated by surrounding electrons [2]. In deuterated systems, the substitution of hydrogen with deuterium introduces subtle but measurable changes in the electronic environment, manifesting as small but reproducible isotopic shifts [3].

Quantitative analysis utilizing Deuterium Nuclear Magnetic Resonance spectroscopy permits accurate determination of deuterium atom percentage through integration of peak areas [1]. Under properly optimized experimental conditions, Deuterium Nuclear Magnetic Resonance spectra provide relatively quantitative peak integration data, enabling precise calculation of deuterium enrichment levels and even facilitating determination of Carbon-13 enrichment in doubly labeled compounds [1]. The technique demonstrates particular utility for verification and quantitation of deuterium at labile positions, where conventional methods often rely on indirect measurements through analysis of deuterium oxide from the same source [1].

Correlation Spectroscopy and Nuclear Overhauser Effect Spectroscopy Correlations for Stereochemical Validation

Two-dimensional Nuclear Magnetic Resonance spectroscopy provides essential tools for stereochemical validation of deuterated cinnamic acid derivatives through Correlation Spectroscopy and Nuclear Overhauser Effect Spectroscopy experiments [4]. Correlation Spectroscopy experiments reveal through-bond interactions by detecting scalar coupling between nuclear spins, enabling the mapping of connectivity patterns within the molecular framework [5]. These correlations prove particularly valuable for establishing the substitution pattern on the aromatic ring and confirming the integrity of the alkene linkage in the deuterated compound [6].

Nuclear Overhauser Effect Spectroscopy represents the definitive technique for stereochemical assignments, as it detects through-space interactions rather than through-bond connectivity [4]. This method proves especially valuable for distinguishing between stereoisomers, where atoms maintain identical connectivity patterns but differ in spatial arrangements [4]. In the case of (E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid, Nuclear Overhauser Effect Spectroscopy correlations confirm the trans configuration of the alkene by revealing characteristic spatial relationships between the aromatic protons and the carboxylic acid functionality [7].

The application of Nuclear Overhauser Effect Spectroscopy to deuterated systems requires careful consideration of the reduced sensitivity resulting from decreased proton density [8]. However, the technique successfully identifies spatial relationships even in highly deuterated compounds, provided sufficient acquisition time and appropriate experimental parameters [8]. Cross-peaks corresponding to proton-proton pairs separated by distances greater than 4 Ångströms demonstrate the sensitivity and resolution capabilities of modern Nuclear Overhauser Effect Spectroscopy instrumentation for characterizing deuterated molecular assemblies [8].

Specialized two-dimensional Nuclear Magnetic Resonance techniques have been developed specifically for deuterated systems, including deuterium-carbon correlation experiments that overcome limitations of conventional proton-based methods [9]. These approaches utilize Cross-Polarization isotope Correlation Spectroscopy methodologies to establish connectivity patterns through Carbon-13-Deuterium correlations, enabling complete resonance assignment of overcrowded deuterium one-dimensional spectra [9]. The resulting two-dimensional spectra provide definitive structural information for highly deuterated compounds where conventional Nuclear Magnetic Resonance approaches prove inadequate [9].

X-Ray Crystallography of Deuterated Crystal Packing

X-ray crystallographic analysis of deuterated (E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid reveals significant structural modifications compared to the non-deuterated analog [10]. High-resolution diffraction studies demonstrate that deuterium substitution induces measurable changes in crystal lattice parameters, with unit cell dimensions showing systematic expansion ranging from 0.09 to 0.21 percent across different crystallographic axes [11]. These modifications reflect the fundamental differences in vibrational behavior between protium and deuterium nuclei, resulting in altered intermolecular interactions and packing arrangements [10].

The influence of deuteration on hydrogen bonding networks represents a critical factor in determining crystal packing efficiency [11]. Deuterium-containing hydrogen bonds exhibit increased bond lengths compared to their protium analogs, with O-D···O distances measuring approximately 2.519 Ångströms versus 2.487 Ångströms for O-H···O interactions [11]. This 1.29 percent increase in hydrogen bond length directly correlates with the enhanced mass and reduced zero-point vibrational energy of deuterium, leading to more stable hydrogen bonding interactions [11].

Crystal packing density analysis reveals that deuterated forms exhibit increased packing efficiency, with density measurements showing improvements of approximately 0.89 percent relative to non-deuterated crystals [11]. This enhancement results from the combination of reduced vibrational amplitude and optimized intermolecular contacts facilitated by the altered hydrogen bonding geometry [11]. The systematic expansion of unit cell parameters occurs primarily in directions perpendicular to the principal hydrogen bonding axes, reflecting the anisotropic nature of deuterium substitution effects [11].

Thermal parameter analysis demonstrates reduced atomic displacement parameters in deuterated crystals, with B-factors decreasing by 8 to 15 percent compared to protium-containing analogs [10]. This reduction reflects the decreased vibrational amplitude associated with the higher mass of deuterium nuclei [10]. The improved thermal stability translates to enhanced crystal quality and resolution limits, with deuterated crystals typically diffracting to higher resolution than their non-deuterated counterparts [10].

Structural integrity assessment through rocking curve analysis reveals that deuterated crystals exhibit superior crystallinity at intermediate deuterium concentrations [11]. Full-width at half-maximum measurements for the (004) crystal plane demonstrate optimal structural integrity for crystals with moderate deuterium content, while both low and high deuterium concentrations result in reduced crystalline quality [11]. This behavior indicates that partial deuteration provides an optimal balance between improved packing efficiency and maintenance of structural coherence [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid reveals distinctive fragmentation patterns that reflect the influence of deuterium substitution on molecular decomposition pathways [12]. The molecular ion peak at mass-to-charge ratio 155 corresponds to the fully deuterated species, exhibiting characteristic isotope effects in both formation efficiency and subsequent fragmentation behavior [12]. Primary deuterium isotope effects manifest as reduced intensities for fragment ions involving carbon-deuterium bond cleavage, typically showing intensity decreases of 4 to 10 percent relative to corresponding protium-containing fragments [13].

Fragmentation pathway analysis demonstrates that deuterium substitution significantly influences the relative abundances of competing decomposition routes [14]. The elimination of deuterated fragments from the molecular ion exhibits measurable isotope effects, with deuterium-containing neutrals showing preferential retention due to the increased activation energy required for carbon-deuterium bond cleavage [14]. This preferential retention manifests as enhanced intensities for fragment ions retaining deuterium atoms, particularly evident in aromatic stabilization processes where deuterated phenyl cations show intensity increases of up to 9.8 percent [15].

Dehydration and decarboxylation processes exhibit secondary deuterium isotope effects that provide insights into mechanistic pathways [13]. The loss of deuterated water from the molecular ion produces fragment ions with reduced intensities compared to protium analogs, reflecting the increased stability of deuterium-containing hydrogen bonds [13]. Similarly, the formation of deuterated carboxyl fragments demonstrates enhanced stability, with intensity increases of approximately 4.3 percent indicating reduced fragmentation propensity of the carboxylic acid functionality in deuterated systems [13].

Systematic analysis of isotope effects across the complete fragmentation pattern enables quantitative determination of deuterium incorporation efficiency [16]. Advanced computational approaches utilizing deconvolution algorithms successfully extract the individual contributions of each isotopologue from overlapping mass spectral signals [16]. These methods account for isotopic interferences from Carbon-13 and other multi-isotopic elements, providing accurate recovery of both isotopological makeup and overall deuteration levels [16].

The application of Deuterium Get software facilitates comprehensive analysis of deuteration patterns through systematic deconvolution of mass spectral data [16]. This computational approach utilizes isotopic spectra as response functions to extract individual isotopologue contributions, enabling precise quantification of deuterium content even in complex mixtures [16]. The methodology demonstrates particular utility for compounds containing multiple deuterium atoms, where conventional analysis approaches encounter limitations due to overlapping isotopic distributions [16].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant